Tak-901

Description

Aurora B Serine/Threonine Kinase Inhibitor this compound is a small-molecule inhibitor of the serine-threonine kinase Aurora B with potential antineoplastic activity. Aurora B kinase inhibitor this compound binds to and inhibits the activity of Aurora B, which may result in a decrease in the proliferation of tumor cells that overexpress Aurora B. Aurora B is a positive regulator of mitosis that functions in the attachment of the mitotic spindle to the centromere; the segregation of sister chromatids to each daughter cell; and the separation of daughter cells during cytokinesis. This serine/threonine kinase may be amplified and overexpressed by a variety of cancer cell types.

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 8 investigational indications.

an aurora B kinase inhibitor; structure in first source

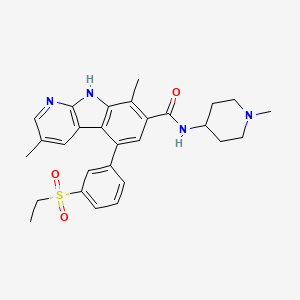

Structure

3D Structure

Propriétés

IUPAC Name |

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDACQVEJIVHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583097 | |

| Record name | 5-[3-(Ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934541-31-8 | |

| Record name | TAK-901 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934541318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-901 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-[3-(Ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAK-901 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM9UIR23R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of TAK-901 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of TAK-901, a potent Aurora B kinase inhibitor, in the induction of apoptosis. We will delve into its mechanism of action, the key signaling pathways it modulates, and detailed experimental protocols for investigating its apoptotic effects.

Core Mechanism of Action

This compound is a multi-targeted inhibitor with high potency against Aurora B kinase, a critical regulator of mitosis.[1][2] Its primary mechanism for inducing apoptosis is not through direct enzymatic inhibition of apoptotic proteins, but rather by disrupting the cell cycle, which in turn triggers programmed cell death.

Inhibition of Aurora B kinase by this compound leads to defects in chromosome segregation and cytokinesis, resulting in the formation of polyploid cells.[1][3] This aberrant cellular state often triggers a p53-dependent stress response.[4][5] Activated p53, a well-known tumor suppressor, then transcriptionally upregulates the pro-apoptotic protein BAX (Bcl-2-associated X protein).[4][6] The induction of active BAX is a pivotal event in the apoptotic cascade initiated by this compound.[5][6]

Furthermore, studies have shown that cancer cells treated with this compound become more vulnerable to the inhibition of anti-apoptotic proteins like BCL-xL.[5][6] This creates a synergistic effect, where the combination of this compound and a BCL-xL inhibitor (such as ABT-263) leads to enhanced, BAX-dependent apoptosis.[4][6]

In the context of glioblastoma, this compound has also been shown to downregulate fatty acid metabolism and cholesterol homeostasis pathways by inhibiting Sterol Regulatory Element-Binding Protein 1 (SREBP1).[6] This metabolic disruption contributes to its anti-proliferative and pro-apoptotic activity in this cancer type.[6]

Quantitative Data

The following tables summarize key quantitative data regarding the activity of this compound from various in vitro studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Aurora A | Biochemical | 21 | [2] |

| Aurora B | Biochemical | 15 | [2] |

Table 2: Cellular Proliferation Inhibition by this compound

| Cell Line | Cancer Type | EC50 (nM) | Reference |

| Various Human Cancer Cell Lines | Multiple | 40 - 500 | [1][7] |

| PC3 | Prostate Cancer | 160 (for Histone H3 phosphorylation) | [1] |

| HL60 | Acute Myeloid Leukemia | Induces polyploidy starting at 200 nM | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for investigating this compound-induced apoptosis.

Caption: this compound inhibits Aurora B, leading to mitotic disruption, polyploidy, and p53-mediated BAX upregulation, ultimately inducing apoptosis.

Caption: In glioblastoma, this compound downregulates SREBP1, disrupting lipid metabolism and contributing to reduced cell viability and apoptosis.

Caption: A typical workflow for studying this compound's apoptotic effects, from cell treatment to various downstream assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in apoptosis.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from methodologies described in studies investigating this compound.[4][5]

Objective: To quantify the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., HCT116, PC3, HL60)

-

96-well opaque-walled multiwell plates

-

This compound (in a suitable solvent like DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.

-

Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the data to determine the EC50 value.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This protocol is based on methods used to assess apoptosis induction by this compound.[4][5]

Objective: To measure the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

Treated and control cells in a 96-well plate (as prepared for the viability assay)

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Cell Treatment: Treat cells with this compound as described in the cell viability assay protocol (typically for 24-48 hours).

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cell culture medium.

-

Incubation: Gently mix the contents of the wells and incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Express the results as fold change in caspase activity relative to the vehicle-treated control.

Western Blotting for Apoptotic Proteins

This protocol outlines the general steps for detecting changes in protein levels of p53, BAX, and phospho-histone H3 following this compound treatment, as described in the literature.[4]

Objective: To qualitatively and semi-quantitatively assess the levels of key proteins in the this compound-induced apoptotic pathway.

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-BAX, anti-phospho-histone H3, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash the cells with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities and normalize to the loading control to determine the relative changes in protein expression.

siRNA-Mediated Gene Knockdown

This protocol is a general guide for knocking down the expression of specific genes, such as BAX or p53, to validate their role in this compound-induced apoptosis.[4][5]

Objective: To specifically reduce the expression of a target gene to assess its functional importance in a biological process.

Materials:

-

Cancer cell line (e.g., HCT116)

-

siRNA targeting the gene of interest (e.g., BAX siRNA, p53 siRNA) and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ Reduced Serum Medium

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 96-well plate such that they will be 30-50% confluent at the time of transfection.

-

siRNA-Lipid Complex Formation: In a separate tube, dilute the siRNA in Opti-MEM™. In another tube, dilute the transfection reagent in Opti-MEM™. Mix the diluted siRNA and diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 24-48 hours to allow for gene knockdown.

-

Treatment and Downstream Analysis: After the knockdown period, treat the cells with this compound and perform downstream assays such as cell viability, caspase activity, or western blotting to assess the effect of the gene knockdown on the apoptotic response.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the percentage of apoptotic cells in a population following treatment with this compound.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within 1 hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells (due to membrane damage)

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aurora B Inhibitor this compound Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 6. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanism of TAK-901: A Technical Guide to G2/M Phase Cell Cycle Arrest and Beyond

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of TAK-901, a potent and multi-targeted Aurora B kinase inhibitor. Addressed to researchers, scientists, and drug development professionals, this document elucidates the core mechanism of this compound, focusing on its profound effects on cell cycle progression, particularly at the G2/M phase transition. Through a comprehensive review of preclinical data, this guide details the signaling pathways affected by this compound, presents quantitative data in a structured format, and provides detailed experimental protocols for key assays.

Introduction: The Role of Aurora B Kinase in Mitosis and as a Therapeutic Target

Aurora B kinase is a critical serine/threonine kinase that plays an essential role in orchestrating the complex events of mitosis.[1][2][3] As a key component of the chromosomal passenger complex (CPC), Aurora B is instrumental in ensuring proper chromosome segregation and cytokinesis.[4][5] Its functions include regulating the attachment of the mitotic spindle to the centromere, activating the spindle assembly checkpoint (SAC) to prevent premature anaphase onset, and facilitating the final separation of daughter cells.[1][6][7][8] Given its pivotal role in cell division, and its frequent overexpression in various human cancers, Aurora B kinase has emerged as a compelling target for anticancer therapies.[2][3][4]

This compound is an investigational small-molecule inhibitor that demonstrates potent, time-dependent, and tight-binding inhibition of Aurora B kinase.[2] This guide explores the molecular consequences of this inhibition, leading to mitotic disruption and potent antitumor activity.

Mechanism of Action: Induction of Polyploidy through Mitotic Disruption

While often characterized as inducing G2/M arrest, the primary phenotype observed upon this compound treatment is the formation of polyploid cells.[2][4] This is a direct consequence of inhibiting Aurora B's essential functions during mitosis. Instead of a clean arrest at the G2/M checkpoint, cells treated with this compound often enter mitosis but fail to properly execute chromosome segregation and cytokinesis. This leads to a process called endoreduplication, where the cell re-replicates its DNA without dividing, resulting in cells with abnormally large nuclei and a DNA content greater than 4N.[9][10][11][12]

The inhibition of Aurora B by this compound disrupts the spindle assembly checkpoint, a critical surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before anaphase proceeds.[6][7][8][13] By preventing the premature removal of SAC proteins from the kinetochore, Aurora B ensures the fidelity of chromosome segregation.[6] this compound's interference with this process leads to mitotic slippage, where cells exit mitosis without proper chromosome segregation, ultimately leading to the observed polyploidy.[4]

Signaling Pathway of this compound-Induced Mitotic Disruption

The following diagram illustrates the signaling pathway impacted by this compound, leading to the disruption of mitosis and subsequent polyploidy.

References

- 1. Facebook [cancer.gov]

- 2. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Blocking SREBP1-Mediated Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aurora B Inhibitor this compound Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. Loss of Aurora kinase signaling allows lung cancer cells to adopt endoreplication and form polyploid giant cancer cells that resist antimitotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitor of Aurora Kinase B Induces Differentially Cell Death and Polyploidy via DNA Damage Response Pathways in Neurological Malignancy: Shedding New Light on the Challenge of Resistance to AZD1152-HQPA [pubmed.ncbi.nlm.nih.gov]

- 11. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aurora B Kinase Regulates the Postmitotic Endoreduplication Checkpoint via Phosphorylation of the Retinoblastoma Protein at Serine 780 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

Exploring the Off-Target Effects of Tak-901 on Kinases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of Tak-901, a potent, multi-targeted Aurora kinase inhibitor. While primarily designed to target Aurora A and Aurora B kinases, this compound exhibits inhibitory activity against a range of other kinases, which can have significant implications for its therapeutic efficacy and safety profile. This document summarizes the available quantitative data on its kinase selectivity, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel, investigational small-molecule inhibitor of Aurora A and Aurora B kinases, crucial regulators of mitosis.[1][2][3] Its primary mechanism of action involves the inhibition of these kinases, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][4] this compound demonstrates time-dependent, tight-binding inhibition of Aurora B.[2][5] While exhibiting a strong affinity for Aurora kinases, comprehensive kinase profiling has revealed that this compound also interacts with other kinases, a phenomenon known as off-target activity. Understanding these off-target effects is critical for a complete assessment of the drug's biological activity and for anticipating potential polypharmacological effects.

Off-Target Kinase Profile of this compound

The kinase selectivity of this compound has been evaluated through extensive biochemical and cellular assays. While it potently inhibits Aurora A and B, it also demonstrates activity against several other kinases, including members of the FLT3, FGFR, and Src families.[1][4] However, the cellular activity of this compound shows a greater selectivity for Aurora B, which is attributed to its tight-binding kinetics.[4] In cellular contexts, FLT3 and FGFR2 have been identified as the most significant off-target kinases.[2][4]

Table 1: In Vitro Biochemical Activity of this compound Against On-Target and Off-Target Kinases

| Kinase Target | IC50 (nM) | Comments |

| Aurora A | 21 | Primary Target |

| Aurora B | 15 | Primary Target with tight-binding inhibition |

| FLT3 | Similar to Aurora A/B | Off-target |

| FGFR | Similar to Aurora A/B | Off-target |

| Src family kinases | Similar to Aurora A/B | Off-target |

| JAK2 | Not a potent inhibitor | Weak off-target in cellular assays |

| c-Src | Not a potent inhibitor | 20-fold weaker inhibition in cellular assays |

| Abl | Not a potent inhibitor | 20-fold weaker inhibition in cellular assays |

Note: "Similar to Aurora A/B" indicates that the IC50 values are in a comparable nanomolar range as reported in the literature, although specific values for all kinases in this category were not consistently provided across sources.[1]

Table 2: Cellular Activity of this compound

| Cellular Effect | Cell Line | EC50 (µM) | Comments |

| Inhibition of Histone H3 Phosphorylation (Aurora B substrate) | PC3 | 0.16 | Demonstrates cellular target engagement |

| Inhibition of FLT3 Autophosphorylation | MV4-11 | 0.25 | Significant off-target cellular activity |

| Inhibition of FGFR2 Autophosphorylation | KATO-III | 0.22 | Significant off-target cellular activity |

| Inhibition of Cell Proliferation | Various human cancer cell lines | 0.04 - 0.5 | Broad anti-proliferative activity |

Experimental Protocols

The characterization of this compound's kinase selectivity involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Screening)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.

Protocol:

-

Kinase Reaction Setup:

-

Prepare a reaction buffer appropriate for the specific kinase being tested (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

In a 96-well plate, add the purified kinase enzyme to the reaction buffer.

-

Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a DMSO control (vehicle).

-

Incubate the kinase with this compound for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Initiate the kinase reaction by adding a mixture of the kinase-specific substrate (e.g., a peptide or protein) and ATP (often at a concentration close to its Km value for the kinase).

-

-

Reaction Incubation and Termination:

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+, or a denaturing agent).

-

-

Detection and Data Analysis:

-

Quantify the kinase activity. Common methods include:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assays: Measuring the amount of ADP produced using commercial kits like ADP-Glo™.

-

Fluorescence-based assays: Using modified substrates that become fluorescent upon phosphorylation.

-

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cellular Target Profiling using Affinity Chromatography

This method identifies the cellular proteins that bind to this compound, thus revealing its potential targets within the cellular proteome.

Protocol:

-

Preparation of Affinity Resin:

-

Immobilize this compound onto a solid support (e.g., sepharose beads) through a chemical linker. This creates the "this compound affinity resin."

-

Prepare a control resin without the immobilized compound.

-

-

Cell Lysis and Lysate Preparation:

-

Culture cells of interest (e.g., HeLa, PC3) to a sufficient density.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-down:

-

Incubate the cell lysate with the this compound affinity resin and the control resin in parallel for several hours at 4°C with gentle rotation.

-

For competition experiments, a separate incubation can be performed where the lysate is pre-incubated with an excess of free this compound before adding the affinity resin. This will show which proteins are specifically competed off the beads.

-

-

Washing and Elution:

-

Wash the resins extensively with the lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the resin using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins using a general protein stain (e.g., Coomassie blue or silver stain).

-

Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

-

Cellular Kinase Inhibition Assay (Immunoblotting)

This assay measures the ability of this compound to inhibit the phosphorylation of a specific kinase substrate within intact cells, confirming its cellular activity.

Protocol:

-

Cell Treatment:

-

Plate cells (e.g., PC3 for Histone H3 phosphorylation, MV4-11 for FLT3 autophosphorylation) and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a specified duration (e.g., 1-24 hours). Include a DMSO-treated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate with a lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for immunoblotting.

-

-

Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Histone H3, anti-phospho-FLT3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Histone H3, anti-total-FLT3).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of the phosphorylated protein to the total protein for each treatment.

-

Plot the inhibition of phosphorylation against the this compound concentration to determine the EC50 value.

-

Visualizing Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound's off-target activity and a typical experimental workflow for kinase inhibitor profiling.

Caption: Overview of this compound's primary and off-target kinase interactions.

Caption: Inhibition of the FLT3 signaling pathway by this compound.

Caption: A generalized workflow for characterizing kinase inhibitors.

Conclusion

This compound is a potent Aurora kinase inhibitor with a defined set of off-target activities. While its primary targets are Aurora A and B, it demonstrates significant inhibitory effects on FLT3 and FGFR2 in cellular environments. The polypharmacology of this compound may contribute to its overall anti-cancer efficacy but also needs to be considered for potential side effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other kinase inhibitors, facilitating a deeper understanding of their mechanisms of action and selectivity profiles. This knowledge is paramount for the strategic development of targeted cancer therapies.

References

Initial Preclinical Studies of TAK-901 in Pancreatic Cancer Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-901 is a novel, investigational small molecule inhibitor targeting Aurora B kinase, a key regulator of mitosis.[1][2] Dysregulation of Aurora B kinase is implicated in the pathogenesis of various malignancies, making it a compelling target for anti-cancer therapy. This technical guide provides a comprehensive summary of the initial preclinical studies of this compound, with a specific focus on its activity in models of pancreatic cancer. The information presented herein is based on publicly available data from foundational research characterizing this compound.

Core Mechanism of Action

This compound is a potent, time-dependent, and tight-binding inhibitor of Aurora B kinase.[1][2] Its primary mechanism of action involves the suppression of histone H3 phosphorylation, a critical step for chromosomal condensation during mitosis.[1][2] Inhibition of Aurora B by this compound leads to defects in chromosome segregation and cytokinesis, ultimately resulting in polyploidy and cell cycle arrest, followed by apoptosis in cancer cells.[1][2]

In Vitro Activity of this compound

Kinase Inhibition Profile

Biochemical assays have demonstrated that this compound is a multi-targeted kinase inhibitor. While it shows the most potent inhibition against Aurora B, it also exhibits activity against other kinases, including Aurora A, FLT3, and FGFR2, at nanomolar concentrations.[1][2]

| Kinase Target | IC50 (nM) |

| Aurora B | 15 |

| Aurora A | 21 |

Table 1: In vitro kinase inhibitory activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.

Cellular Proliferation in Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines, with effective concentrations (EC50) for inhibiting cell proliferation typically ranging from 40 to 500 nM.[1][2]

While the foundational studies on this compound tested a wide variety of cancer cell lines, specific EC50 values for pancreatic cancer cell lines were not explicitly detailed in the initial characterization publications. The provided range represents the general potency of the compound across multiple cancer types.

In Vivo Efficacy in Xenograft Models

Preclinical studies in rodent xenograft models of various human solid tumors and leukemias have shown that this compound exhibits potent anti-tumor activity.[1][2] Intravenous administration of this compound led to significant tumor growth inhibition and, in some cases, complete tumor regression.[1][2]

Notably, in an ovarian cancer A2780 xenograft model, this compound treatment resulted in complete tumor regression.[1][2] However, specific in vivo efficacy data for pancreatic cancer xenograft models were not detailed in the initial public reports.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

The primary signaling pathway affected by this compound is the Aurora B kinase pathway, which is integral to the proper execution of mitosis.

Caption: this compound inhibits Aurora B kinase, preventing Histone H3 phosphorylation and disrupting mitosis.

General Experimental Workflow for In Vitro Anti-Proliferative Assays

The following diagram illustrates a typical workflow for assessing the anti-proliferative effects of a compound like this compound in cancer cell lines.

Caption: Workflow for determining the in vitro anti-proliferative activity of this compound.

Experimental Protocols

Detailed experimental protocols from the initial studies were not fully available in the public domain. However, based on the descriptions in the publications, the following methodologies were likely employed:

In Vitro Kinase Assays

-

Method: Homogeneous time-resolved fluorescence (HTRF) or similar fluorescence-based kinase assays.

-

Procedure: Recombinant Aurora B/INCENP and Aurora A/TPX2 kinase complexes were incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of this compound. The kinase activity was determined by measuring the fluorescence signal, and IC50 values were calculated.

Cell Proliferation Assays

-

Cell Lines: A diverse panel of human cancer cell lines.

-

Method: Bromodeoxyuridine (BrdU) incorporation assay or a metabolic assay such as MTS.

-

Procedure: Cells were seeded in 96-well plates and treated with a range of this compound concentrations for approximately 72 hours. Cell proliferation was quantified by measuring BrdU incorporation into newly synthesized DNA or by measuring the metabolic activity of the cells. EC50 values were determined from the dose-response curves.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice or rats (e.g., nude mice).

-

Procedure: Human cancer cells were implanted subcutaneously. Once tumors reached a specified size, animals were randomized into treatment and vehicle control groups. This compound was administered intravenously according to a specified dosing schedule. Tumor volumes were measured regularly to assess treatment efficacy. Pharmacodynamic markers, such as histone H3 phosphorylation in tumor tissue, were also analyzed.

Conclusion and Future Directions

The initial preclinical data for this compound demonstrate its potent inhibition of Aurora B kinase and robust anti-proliferative activity in a wide array of cancer cell lines and in vivo models. While the foundational studies provide a strong rationale for the clinical development of this compound in various cancers, there is a notable lack of specific, publicly available data on its efficacy in pancreatic cancer models.

For drug development professionals and researchers focused on pancreatic cancer, further studies are warranted to explicitly define the activity of this compound in a panel of well-characterized pancreatic cancer cell lines and in clinically relevant orthotopic or patient-derived xenograft (PDX) models. Such studies would be crucial for determining the potential of this compound as a therapeutic agent for this challenging disease and for informing the design of future clinical trials.

References

Understanding Tak-901's inhibition of FLT3 and FGFR2

A Technical Overview for Researchers and Drug Development Professionals

TAK-901 is a potent, multi-targeted kinase inhibitor with significant activity against both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor 2 (FGFR2).[1][2][3] Primarily investigated as an Aurora B kinase inhibitor, its capacity to potently inhibit these key receptor tyrosine kinases has garnered interest for its therapeutic potential in various cancers.[1][2] This document provides a detailed technical guide on the inhibitory action of this compound against FLT3 and FGFR2, summarizing key quantitative data, outlining experimental methodologies, and visualizing the relevant signaling pathways.

Quantitative Inhibition Data

The inhibitory potency of this compound against FLT3 and FGFR2 has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative view of its activity.

| Target Kinase | Assay Type | Cell Line | Parameter | Value (µM) | Reference |

| FLT3 | Cellular | MV4-11 | EC50 | 0.25 | [1] |

| FGFR2 | Cellular | KATO-III | EC50 | 0.22 | [1] |

| Aurora B | Cellular | PC3 | EC50 | 0.16 | [1] |

| Aurora A | Biochemical (Enzymatic) | - | IC50 | 0.021 | [4][5][6] |

| Aurora B | Biochemical (Enzymatic) | - | IC50 | 0.015 | [4][5][6] |

Table 1: Cellular and Biochemical Inhibitory Activity of this compound. EC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity within a cellular context. IC50 values represent the concentration required for 50% inhibition in a biochemical assay.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting the autophosphorylation of FLT3 and FGFR2, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.[4]

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells.[7] Mutations in FLT3 are frequently observed in acute myeloid leukemia (AML).[1][7] Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling molecules and activating downstream pathways such as RAS-MAPK and PI3K-AKT. This compound inhibits this initial autophosphorylation step, effectively shutting down these pro-survival signals.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Role of Aurora B Kinase in Cancer Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Aurora B kinase (AURKB), a critical regulator of cell division. We will explore its molecular function, its dysregulation in cancer, and its emergence as a significant therapeutic target. The content covers the core signaling pathways, quantitative data on its expression and prognostic value, and detailed experimental protocols for its study.

Introduction to Aurora B Kinase

The Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis and meiosis.[1] In mammals, this family includes Aurora A, Aurora B, and Aurora C.[2] Aurora B is a key regulator of mitosis, involved in processes from chromosome condensation to cytokinesis.[3][4] Its expression and activity are tightly regulated during the cell cycle, peaking during the G2-M transition and mitosis.[5] Given its fundamental role in cell division, the dysregulation of Aurora B is frequently implicated in tumorigenesis. Overexpression of Aurora B can lead to genomic instability and aneuploidy, which are hallmarks of cancer.[3][6] Consequently, Aurora B has become a promising target for anticancer drug development.[3][7]

Structure and Regulation of Aurora B Kinase

Aurora B functions as the catalytic subunit of the Chromosomal Passenger Complex (CPC), which is a master regulator of mitotic events.[6][8] The CPC is composed of four key proteins: Aurora B, Inner Centromere Protein (INCENP), Survivin, and Borealin.[5][9] The proper localization and function of each component are dependent on the others.[5] INCENP, in particular, is crucial as it acts as a scaffold and stimulates Aurora B's kinase activity.[5] The CPC's localization is highly dynamic throughout mitosis, moving from centromeres in early mitosis to the central spindle and midbody during anaphase and cytokinesis, ensuring spatial and temporal control over substrate phosphorylation.[8][9]

Caption: The Chromosomal Passenger Complex (CPC) and its key regulators.

Core Functions of Aurora B in Mitosis

Aurora B's role is multifaceted, ensuring the fidelity of cell division through several key functions:

-

Chromosome Condensation and Cohesion: Aurora B phosphorylates Histone H3 on Serine 10 (H3S10ph), a modification involved in chromosome condensation and compaction.[5] It also plays a role in regulating the cohesin complex, which holds sister chromatids together.[5]

-

Kinetochore-Microtubule Attachments: A primary function of Aurora B is to act as a tension sensor at the kinetochore. It corrects improper attachments between microtubules and kinetochores, such as syntelic (both kinetochores attached to the same pole) or merotelic attachments.[10] It achieves this by phosphorylating several kinetochore components, including the kinesin MCAK, which destabilizes incorrect microtubule attachments.[5][10]

-

Spindle Assembly Checkpoint (SAC): By ensuring proper biorientation of chromosomes, Aurora B is integral to the SAC, a surveillance mechanism that halts the cell cycle until all chromosomes are correctly attached to the mitotic spindle.[3][10] It helps localize key checkpoint proteins like MAD2 and BubR1 to unattached kinetochores.[5]

-

Cytokinesis: Following chromosome segregation in anaphase, the CPC relocates to the central spindle and the equatorial cortex.[9][11] Here, Aurora B phosphorylates substrates required for the formation of the contractile ring and the successful completion of cytokinesis, the physical division of the cell into two daughters.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Aurora B Kinase in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aurora B: A new promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora kinases in spindle assembly and chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Aurora-B kinase inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 11. Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research on TAK-901 Resistance Mechanisms: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the known and potential resistance mechanisms to TAK-901, a potent, multi-targeted Aurora B kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this compound resistance.

Introduction to this compound

This compound is an investigational small molecule inhibitor that primarily targets Aurora B kinase, a key regulator of mitosis.[1] By inhibiting Aurora B, this compound disrupts chromosome segregation and cytokinesis, leading to polyploidy and ultimately apoptosis in cancer cells.[2] It has demonstrated potent anti-proliferative activity across a range of cancer cell lines.[3] However, as with many targeted therapies, the development of resistance is a significant clinical challenge. This guide explores the molecular underpinnings of such resistance.

Identified Mechanisms of Resistance to this compound

Current research has identified three primary mechanisms that can confer resistance to this compound:

-

Increased Drug Efflux: Overexpression of the P-glycoprotein (PgP) drug efflux pump.

-

Pro-Survival Signaling: Upregulation of the anti-apoptotic protein BCL-xL.

-

Metabolic Reprogramming: Alterations in lipid metabolism, potentially mediated by Sterol Regulatory Element-Binding Protein 1 (SREBP1).

A potential but currently unconfirmed mechanism is the acquisition of on-target mutations in the Aurora B kinase domain.

P-glycoprotein (PgP)-Mediated Efflux

This compound has been identified as a substrate for the P-glycoprotein (PgP) drug efflux pump, also known as multidrug resistance protein 1 (MDR1).[3] Overexpression of PgP in cancer cells leads to the active removal of this compound from the intracellular environment, thereby reducing its effective concentration at the target, Aurora B kinase.

Quantitative Data: EC50 Values in PgP-Expressing Cell Lines

The impact of PgP-mediated efflux on this compound efficacy is evident from the differential sensitivity observed in cell lines with varying levels of PgP expression.

| Cell Line | Cancer Type | PgP Expression | This compound EC50 | Citation |

| MES-SA | Uterine Sarcoma | Low | 38 nM | [3] |

| MES-SA/Dx5 | Uterine Sarcoma | High | >50 µM | [3] |

| HCT15 | Colorectal Cancer | High | Resistant (EC50 not specified) | |

| DLD1 | Colorectal Cancer | High | 1.5 µM | [3] |

Experimental Protocol: Bidirectional Transport Assay for PgP Substrate Identification

This protocol is a standard method to determine if a compound is a substrate of P-glycoprotein.[4][5][6]

Objective: To measure the directional flux of this compound across a polarized monolayer of cells overexpressing P-glycoprotein.

Materials:

-

MDCK-MDR1 (or similar P-gp overexpressing) and parental MDCK cells.

-

Transwell inserts.

-

This compound.

-

A known P-gp inhibitor (e.g., verapamil or elacridar).

-

Analytical method for this compound quantification (e.g., LC-MS/MS).

Procedure:

-

Seed MDCK-MDR1 and parental MDCK cells on Transwell inserts and culture until a confluent monolayer is formed.

-

For the apical-to-basolateral (A-to-B) transport assay, add this compound to the apical chamber.

-

For the basolateral-to-apical (B-to-A) transport assay, add this compound to the basolateral chamber.

-

Incubate for a defined period (e.g., 2 hours).

-

Collect samples from the receiver chamber at specified time points.

-

Repeat the experiment in the presence of a P-gp inhibitor.

-

Quantify the concentration of this compound in all samples using a validated analytical method.

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). A ratio significantly greater than 2 in P-gp overexpressing cells, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.

BCL-xL-Mediated Pro-Survival Signaling

A synthetic lethal siRNA screen identified B-cell lymphoma-extra large (BCL-xL), an anti-apoptotic protein, as a key factor in conferring resistance to this compound.[2] Overexpression of BCL-xL can protect cancer cells from this compound-induced apoptosis.

Quantitative Data: Synergistic Effects of this compound and BCL-xL Inhibition

Combining this compound with the BCL-2/BCL-xL inhibitor ABT-263 (navitoclax) has been shown to synergistically induce apoptosis in cancer cell lines.

| Cell Line | Cancer Type | Treatment | Effect | Citation |

| HCT116 | Colorectal Cancer | This compound + ABT-263 | Synergistic cell growth inhibition and apoptosis | [2] |

| A549 | Non-Small Cell Lung Cancer | This compound + ABT-263 | Synergistic cell growth inhibition | [2] |

Experimental Protocol: High-Throughput Synthetic Lethal siRNA Screening

This protocol outlines the general steps for conducting a high-throughput synthetic lethal siRNA screen to identify genes that, when silenced, enhance the efficacy of a drug.[7][8][9][10]

Objective: To identify genes whose knockdown sensitizes cancer cells to this compound.

Materials:

-

Human cancer cell line (e.g., HCT116).

-

siRNA library targeting a specific gene set (e.g., kinome, druggable genome).

-

Transfection reagent.

-

This compound.

-

Cell viability reagent (e.g., CellTiter-Glo).

-

High-throughput plate reader.

Procedure:

-

Dispense siRNA from the library into multi-well plates (e.g., 384-well).

-

Add transfection reagent and cells to the plates.

-

Incubate to allow for gene knockdown.

-

Treat cells with a sub-lethal concentration of this compound or vehicle control.

-

Incubate for a period sufficient to observe a phenotypic change (e.g., 72 hours).

-

Add cell viability reagent and measure luminescence using a plate reader.

-

Normalize the data and identify "hits" where the combination of siRNA and this compound results in a significant decrease in cell viability compared to either treatment alone.

-

Validate hits through secondary screens and further molecular biology techniques.

Experimental Protocol: Calculation of Combination Index (CI) for Synergy

The Chou-Talalay method is a widely accepted approach to quantify drug synergy.[11][12][13][14][15]

Objective: To determine if the combination of this compound and ABT-263 is synergistic, additive, or antagonistic.

Materials:

-

Cancer cell line of interest.

-

This compound and ABT-263.

-

Cell viability assay.

-

Software for CI calculation (e.g., CompuSyn).

Procedure:

-

Determine the IC50 values for this compound and ABT-263 individually.

-

Design a combination experiment with a constant ratio of the two drugs at various concentrations, or a matrix of varying concentrations of both drugs.

-

Perform the cell viability assay after drug treatment.

-

Calculate the fraction of cells affected (Fa) at each drug concentration and combination.

-

Use the Chou-Talalay equation to calculate the Combination Index (CI): CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.

-

Interpret the CI values:

-

CI < 1: Synergy

-

CI = 1: Additive effect

-

CI > 1: Antagonism

-

SREBP1-Mediated Metabolic Reprogramming

Recent studies in glioblastoma suggest that this compound may exert its anti-tumor effects by inhibiting SREBP1-mediated lipid metabolism.[16] Overexpression of SREBP1 could therefore represent a mechanism of resistance.[17][18][19][20]

Experimental Protocol: Assessing SREBP1-Mediated Resistance

Objective: To determine if overexpression of SREBP1 confers resistance to this compound.

Materials:

-

Cancer cell line (e.g., U87MG glioblastoma cells).

-

Expression vector for SREBP1 or control vector.

-

Transfection reagent or viral transduction system.

-

This compound.

-

Cell viability and apoptosis assays.

-

Western blotting reagents for SREBP1 and its downstream targets (e.g., FASN, LDLR).

Procedure:

-

Establish stable cell lines overexpressing SREBP1 and a control cell line.

-

Confirm SREBP1 overexpression and activation of its downstream targets via Western blotting or qRT-PCR.

-

Treat both cell lines with a range of this compound concentrations.

-

Perform cell viability and apoptosis assays.

-

Compare the dose-response curves and the extent of apoptosis between the SREBP1-overexpressing and control cell lines. A rightward shift in the dose-response curve and reduced apoptosis in the SREBP1-overexpressing cells would indicate resistance.

Potential On-Target Resistance: Aurora B Kinase Mutations

While not yet specifically reported for this compound, a common mechanism of resistance to kinase inhibitors is the development of mutations in the drug's target protein that prevent inhibitor binding. For other Aurora kinase inhibitors, mutations in the Aurora B kinase domain have been identified in resistant cell lines.[21]

Experimental Protocol: Generation and Analysis of this compound Resistant Cell Lines

Objective: To identify potential resistance-conferring mutations in the Aurora B kinase domain.

Materials:

-

Sensitive cancer cell line.

-

This compound.

-

Cell culture reagents.

-

Genomic DNA extraction kit.

-

PCR reagents for amplification of the Aurora B kinase domain.

-

Sanger sequencing services.

Procedure:

-

Culture a sensitive cancer cell line in the continuous presence of this compound, starting at a low concentration (e.g., IC20).

-

Gradually increase the concentration of this compound as the cells develop resistance and are able to proliferate.

-

Isolate and expand resistant clones.

-

Confirm the resistant phenotype by comparing the IC50 of the resistant clones to the parental cell line.

-

Extract genomic DNA from both parental and resistant cell lines.

-

Amplify the coding sequence of the Aurora B kinase domain using PCR.

-

Sequence the PCR products to identify any mutations that are present in the resistant cells but not in the parental cells.

Conclusion and Future Directions

The development of resistance to this compound is a multifaceted process. The identified mechanisms of PgP-mediated efflux and BCL-xL-driven survival highlight the importance of considering both pharmacokinetic and pharmacodynamic factors in drug resistance. The emerging role of metabolic reprogramming via SREBP1 opens new avenues for investigation and potential therapeutic intervention. Future research should focus on:

-

Clinical validation of these resistance mechanisms in patient samples.

-

Development of rational combination therapies to overcome resistance, such as co-administration of this compound with PgP inhibitors or BCL-xL inhibitors.

-

Investigation of on-target mutations in this compound-resistant clinical samples.

-

Further elucidation of the role of SREBP1 and lipid metabolism in this compound resistance across different cancer types.

A thorough understanding of these resistance mechanisms will be crucial for the successful clinical development and application of this compound and other Aurora B kinase inhibitors.

References

- 1. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurora B Inhibitor this compound Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. P-gp Substrate Identification | Evotec [evotec.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Establishment of a P-glycoprotein substrate screening model and its preliminary application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-Based RNAi Assay Development for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. High-Throughput siRNA Screening as a Method of Perturbation of Biological Systems and Identification of Targeted Pathways Coupled with Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 9. High-throughput siRNA screening as a method of perturbation of biological systems and identification of targeted pathways coupled with compound screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. siRNA Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]

- 11. Drug synergy calculation and statistics [bio-protocol.org]

- 12. lincs.hms.harvard.edu [lincs.hms.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]

- 16. The roles and mechanisms of SREBP1 in cancer development and drug response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The roles and mechanisms of SREBP1 in cancer development and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting SREBP-1-driven lipid metabolism to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SREBP1 promotes 5-FU resistance in colorectal cancer cells by inhibiting the expression of caspase7 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Determining the IC50 of Tak-901 in Various Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tak-901 is a novel, investigational, multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases.[1][2][3][4] These serine/threonine kinases are crucial regulators of mitosis, and their overexpression in many cancers makes them attractive therapeutic targets.[2][4] this compound has demonstrated time-dependent, tight-binding inhibition of Aurora B, leading to the suppression of cellular histone H3 phosphorylation and the induction of polyploidy, ultimately inhibiting cancer cell proliferation.[2][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with data presentation and visualization of its mechanism of action.

Data Presentation: IC50 of this compound in Cancer Cell Lines

This compound has been shown to inhibit cell proliferation in a variety of human cancer cell lines with IC50 values typically ranging from 40 to 500 nM.[1][2][4][5] The potency of this compound can be influenced by the expression of the P-glycoprotein (PgP) drug efflux pump in certain cell lines.[6]

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| PC3 | Prostate Cancer | 40 - 500 (range) | Induces polyploidy.[1][4] |

| HL60 | Acute Myeloid Leukemia | 40 - 500 (range) | Induces polyploidy.[1][4] |

| A2780 | Ovarian Cancer | Not specified | Showed complete regression in xenograft models.[2] |

| MES-SA | Uterine Sarcoma | ~38 (EC50) | PgP-negative.[6] |

| MES-SA/Dx5 | Doxorubicin-Resistant Uterine Sarcoma | >50,000 (EC50) | Expresses high levels of PgP.[6] |

| Various Human Cancer Cell Lines | Multiple Types | 40 - 500 | General range of activity.[1][2][4][5] |

Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols

Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This protocol outlines the steps for determining the concentration of this compound that inhibits cell viability by 50%.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

96-well or 384-well microplates

-

Cell viability reagent (e.g., MTT solution or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic phase of growth.

-

Dilute the cell suspension to the desired concentration (e.g., 1,000-10,000 cells/well for adherent cells, 4,000 for suspension cells in a 96-well plate).[7][8]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.[7][8]

-

Incubate the plate for 24 hours to allow the cells to adhere and resume growth.[9]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. It is common to use an eight-point dose range.[10]

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with a vehicle control (medium with DMSO) and a no-treatment control (medium only).[8][10]

-

-

Incubation:

-

Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[7]

-

-

Cell Viability Measurement:

-

For MTT Assay:

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[11] Software such as GraphPad Prism can be used for this analysis.[7][12]

-

Mandatory Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

This compound Signaling Pathway Inhibitiondot

References

- 1. selleckchem.com [selleckchem.com]

- 2. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Kinase inhibitor library screen and IC50 determination [bio-protocol.org]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. BioRender App [app.biorender.com]

- 10. The Importance of IC50 Determination | Visikol [visikol.com]

- 11. mdpi.com [mdpi.com]

- 12. IC50 determination and cell viability assay [bio-protocol.org]

Application Note: Measuring Cell Viability in Response to TAK-901 Treatment

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the effect of TAK-901, a potent Aurora B kinase inhibitor, on the viability of cancer cell lines.

Introduction

This compound is a small molecule inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] It has been shown to inhibit the proliferation of various human cancer cell lines with IC50 values ranging from 40 to 500 nM.[2][3][4] The mechanism of action involves the suppression of histone H3 phosphorylation, which leads to polyploidy and ultimately, a decrease in cell proliferation.[2][4] This application note details a robust and reproducible method for quantifying the cytotoxic effects of this compound using a common tetrazolium-based cell viability assay (MTT assay).

Signaling Pathway of this compound

This compound primarily targets Aurora B kinase, a crucial component of the chromosomal passenger complex. This complex is essential for proper chromosome segregation and cytokinesis during mitosis. By inhibiting Aurora B, this compound disrupts these processes, leading to mitotic arrest and subsequent cell death. Additionally, this compound has been shown to inhibit other kinases such as FLT3 and FGFR2.[2][3][4]

Caption: this compound inhibits Aurora B kinase, disrupting mitosis and cell proliferation.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is based on the colorimetric MTT assay, which measures the metabolic activity of viable cells.[5][6]

Materials

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (dissolved in DMSO)[3]

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Experimental Workflow

Caption: Workflow for the this compound cell viability assay.

Procedure

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase at the time of drug treatment.

-

Include wells with medium only to serve as a blank control.

-

-

Cell Culture and Treatment:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 to 1000 nM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for an additional 48 to 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

-

Data Presentation

The quantitative data from the cell viability assay should be summarized in a clear and structured table for easy comparison.

| Cell Line | Seeding Density (cells/well) | Incubation Time (h) | This compound Concentration Range (nM) | IC50 (nM) |

| Example 1: PC3 | 8,000 | 72 | 0.1 - 1000 | To be determined |

| Example 2: HL60 | 10,000 | 48 | 0.1 - 1000 | To be determined |

| Example 3: A2780 | 5,000 | 72 | 0.1 - 1000 | To be determined |

Conclusion

This application note provides a comprehensive protocol for assessing the cytotoxic effects of this compound on cancer cells. By following this detailed methodology, researchers can obtain reliable and reproducible data to further characterize the anti-proliferative activity of this potent Aurora B kinase inhibitor. The provided diagrams and data presentation structure will aid in the clear communication and interpretation of experimental results.

References

- 1. Facebook [cancer.gov]

- 2. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

Application Notes and Protocols: Flow Cytometry Analysis of Polyploidy Induced by Tak-901

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tak-901 is a potent, investigational small molecule inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1] Aurora B kinase plays a crucial role in chromosome segregation and cytokinesis.[2][3][4] Inhibition of Aurora B kinase disrupts these processes, leading to a failure of cell division and resulting in the formation of polyploid cells, which contain multiple sets of chromosomes.[2][5][6] This phenomenon of induced polyploidy is a key indicator of the on-target effect of Aurora B inhibitors like this compound.

Flow cytometry is a powerful technique for the quantitative analysis of cellular DNA content, making it an ideal method for studying drug-induced polyploidy.[7][8] By staining cells with a fluorescent DNA intercalating agent such as propidium iodide (PI), the DNA content of individual cells can be measured, allowing for the discrimination of cells in different cell cycle phases (G1, S, and G2/M) and the identification of polyploid populations (e.g., 4n, 8n, and >8n).

These application notes provide a detailed protocol for inducing polyploidy in cancer cell lines using this compound and analyzing the resulting polyploid populations by flow cytometry.

Mechanism of Action: this compound-Induced Polyploidy

Aurora B kinase is a critical component of the chromosomal passenger complex (CPC), which ensures the correct attachment of microtubules to kinetochores and orchestrates the final stages of cell division, including the formation of the cleavage furrow during cytokinesis.

By inhibiting Aurora B kinase, this compound disrupts the signaling cascade that governs cytokinesis. This leads to a failure of the cell to divide after mitosis, a process known as endoreduplication.[6] Consequently, the cell re-enters the cell cycle without having completed division, leading to a doubling of the chromosome number in the subsequent G1 phase. Repeated rounds of this abortive mitosis result in the accumulation of cells with 4n, 8n, and even higher DNA content.

References

- 1. Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Aurora B Kinase Promotes Cytokinesis by Inducing Centralspindlin Oligomers that Associate with the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jabonline.in [jabonline.in]

- 8. Flow Cytometry Analysis of Fungal Ploidy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparing TAK-901 Stock and Working Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-901 is a potent, multi-targeted inhibitor of Aurora kinases, with particularly strong activity against Aurora B kinase.[1][2] It is a valuable tool for investigating the roles of these serine/threonine kinases in mitosis and cell division.[1] Aurora kinases are frequently overexpressed in various cancers, making them attractive therapeutic targets.[1][3] this compound has been shown to inhibit cell proliferation, suppress the phosphorylation of the Aurora B substrate histone H3, and induce polyploidy (a state of having more than two sets of chromosomes) in cancer cell lines.[1][4] This document provides detailed protocols for the preparation of this compound stock solutions and subsequent working concentrations for use in typical in vitro research settings.

Data Presentation: Solubility and Storage

Proper solubilization and storage are critical for maintaining the stability and activity of this compound. The compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[5][6] For long-term stability, stock solutions should be aliquoted and stored at -80°C.[5]

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |